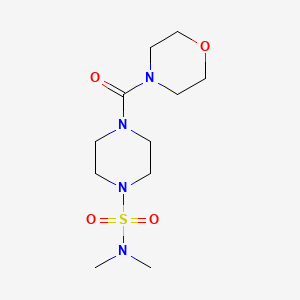![molecular formula C16H17ClN2O B4648201 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4648201.png)
2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide
Vue d'ensemble
Description
2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide, also known as MPEP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a G protein-coupled receptor that is widely distributed in the central nervous system. In recent years, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide acts as a selective antagonist of mGluR5, which is involved in the regulation of synaptic transmission and plasticity. By blocking the activity of mGluR5, 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide reduces the release of glutamate, a neurotransmitter that is involved in various physiological and pathological processes in the brain. This leads to a decrease in synaptic plasticity and a reduction in the excitability of neurons.
Biochemical and Physiological Effects:
2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has been shown to have various biochemical and physiological effects in the brain. It reduces the release of glutamate, which can lead to a decrease in excitotoxicity and oxidative stress. 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide also modulates the activity of other neurotransmitter systems, including dopamine, GABA, and acetylcholine. In addition, 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has several advantages as a tool in basic research. It is a potent and selective antagonist of mGluR5, which allows for the specific modulation of this receptor subtype. 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has some limitations as well. It can have off-target effects on other receptors and neurotransmitter systems, which can complicate the interpretation of experimental results. In addition, 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide can have variable effects depending on the experimental conditions and the animal model used.
Orientations Futures
There are several future directions for research on 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used as therapeutic agents. Another area of research is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia. In addition, there is a need for more studies on the safety and toxicity of 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide, particularly in humans. Finally, the use of 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide as a tool in basic research can continue to provide insights into the role of mGluR5 in synaptic plasticity, learning, and memory.
Applications De Recherche Scientifique
2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has also been investigated as a potential treatment for addiction, anxiety, depression, and schizophrenia. In addition, 2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide has been used as a tool in basic research to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
2-chloro-N-[2-(N-methylanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-19(13-7-3-2-4-8-13)12-11-18-16(20)14-9-5-6-10-15(14)17/h2-10H,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTWLRTUHTZNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC=CC=C1Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B4648122.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B4648128.png)
![2-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine](/img/structure/B4648136.png)

![2-[2-(3,4-diethoxyphenyl)ethyl]-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4648149.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4648156.png)
![7-(difluoromethyl)-3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4648160.png)

![1-(3-methylphenyl)-4-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4648171.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B4648177.png)
![2-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4648191.png)

![[(2-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4648212.png)
